

A Comparative Guide to the ^{13}C NMR Peak Assignments of 1,5-Dibromooctane

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Compound of Interest

Compound Name: 1,5-Dibromooctane

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This guide provides a detailed comparison of the predicted ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **1,5-dibromooctane** against experimental data for a structurally related isomer, 1,8-dibromooctane. This comparison is intended to aid in the structural elucidation and purity assessment of brominated alkanes.

Introduction to ^{13}C NMR Spectroscopy in Halogenated Alkanes

^{13}C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.^{[1][2]} The chemical shift of a carbon atom is influenced by its local electronic environment. In halogenated alkanes, the electronegativity of the halogen atom plays a significant role in deshielding the adjacent carbon atom, causing its resonance to appear at a higher chemical shift (downfield) compared to unsubstituted alkanes.^[3] The effect of the halogen diminishes with increasing distance from the carbon atom.

Predicted ^{13}C NMR Peak Assignments for 1,5-Dibromooctane

Due to the asymmetry in **1,5-dibromooctane**, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the ^{13}C NMR spectrum. The chemical shifts can be predicted based on empirical increments and by comparison with related

structures. The carbons directly bonded to the bromine atoms (C1 and C5) will be the most deshielded.

Comparison with 1,8-Dibromooctane

A useful comparison can be made with the symmetrical isomer, 1,8-dibromooctane. Due to its symmetry, 1,8-dibromooctane is expected to show only four unique carbon signals in its ^{13}C NMR spectrum. Experimental data for 1,8-dibromooctane is available and serves as a valuable reference.^[4]

Table 1: Comparison of Predicted ^{13}C NMR Chemical Shifts for **1,5-Dibromooctane** and Experimental Data for 1,8-Dibromooctane

Carbon Position	Predicted Chemical Shift (δ , ppm) for 1,5-Dibromooctane	Experimental Chemical Shift (δ , ppm) for 1,8-Dibromooctane ^[4]
C1	~34	33.9
C2	~33	32.8
C3	~28	28.6
C4	~40	29.2
C5	~55	29.2
C6	~36	28.6
C7	~27	32.8
C8	~14	33.9

Note: Predicted values for **1,5-dibromooctane** are estimates based on standard substituent effects in acyclic alkanes.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a general methodology for acquiring a proton-decoupled ^{13}C NMR spectrum of a brominated alkane.

1. Sample Preparation:

- Dissolve approximately 20-50 mg of the dibromooctane sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

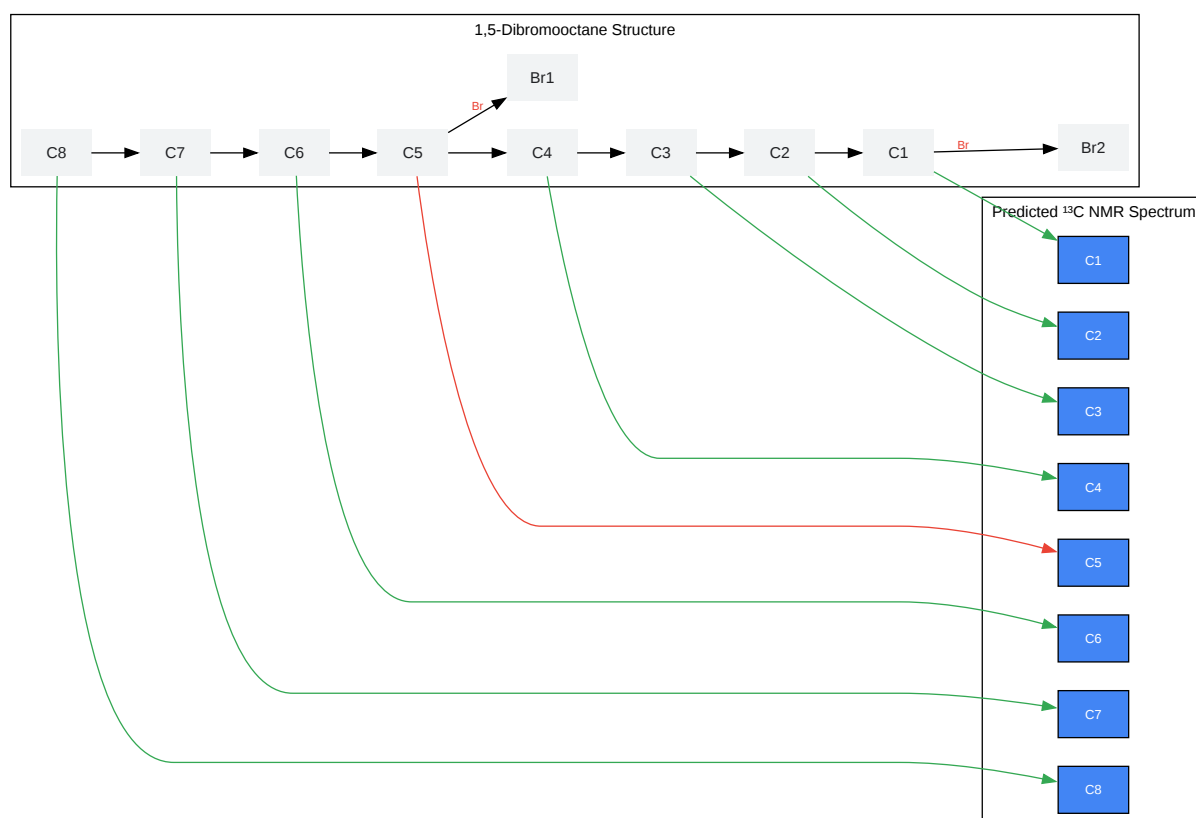
- The spectrum should be recorded on a spectrometer with a minimum field strength of 75 MHz for ^{13}C .
- A standard proton-decoupled pulse sequence should be utilized.
- Key acquisition parameters typically include:
 - A spectral width of 0-220 ppm.[\[1\]](#)
 - A pulse angle of 30-45 degrees.
 - An acquisition time of 1-2 seconds.
 - A relaxation delay of 2 seconds.
 - A sufficient number of scans (e.g., 128 or more) should be averaged to achieve an adequate signal-to-noise ratio, as the natural abundance of ^{13}C is low (1.1%).[\[1\]](#)

3. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Logical Relationship of Carbon Atoms and Chemical Shifts

The following diagram illustrates the relationship between the carbon atom positions in **1,5-dibromooctane** and their expected regions in the ^{13}C NMR spectrum.



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Caption: Predicted ^{13}C NMR peak assignments for **1,5-dibromooctane**.

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